

The Biological Activity of 3-Aminopiperidinone Scaffolds: From Diabetes to Oncology

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Compound of Interest

Compound Name: 3-Amino-1-methylpiperidin-2-one hydrochloride

Cat. No.: B1376424

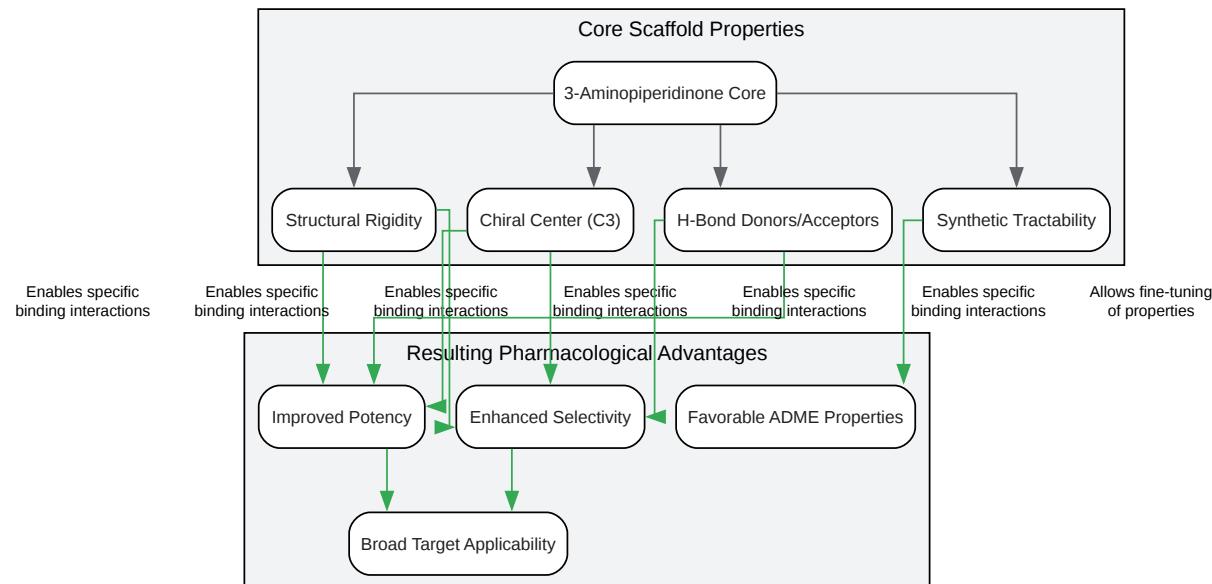
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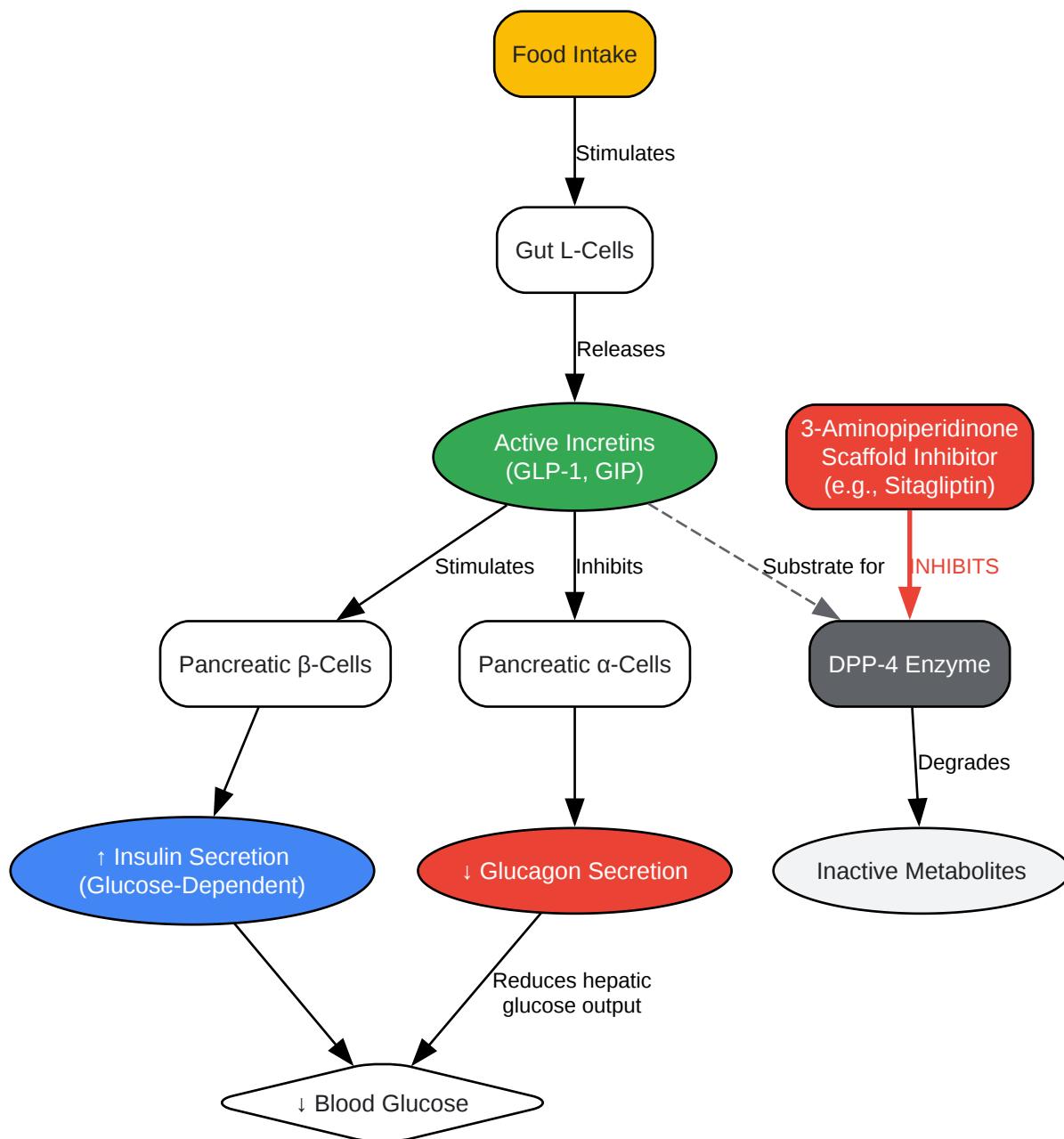
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Introduction: The 3-Aminopiperidinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of biological targets. These are termed "privileged scaffolds." The 3-aminopiperidinone ring system, and its close relative the 3-aminopiperidine core, represents a quintessential example of such a scaffold.^[1] Its inherent structural features—a conformationally constrained six-membered ring, a chiral center at the C3 position, and strategically placed hydrogen bond donors and acceptors—provide an ideal foundation for designing potent and selective modulators of enzyme and receptor function.^[1]

The piperidine motif enhances druggability by improving metabolic stability and pharmacokinetic properties, while the amino group offers a versatile synthetic handle for introducing specificity-determining side chains.^[1] This guide provides a technical overview of the key biological activities associated with this scaffold, delving into its mechanism of action in established therapies and exploring its emerging potential in oncology and infectious diseases.





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Caption: The DPP-4/Incretin signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted on 3-aminopiperidine-based DPP-4 inhibitors. [2]

[3]Key findings indicate that:

- The (R)-stereoisomer of the 3-aminopiperidine core is crucial for potent DPP-4 inhibition.

- The primary amine forms a critical salt bridge with a glutamate residue (Glu205/Glu206) in the S2 pocket of the DPP-4 active site.
- Substitutions on the piperidine nitrogen and the amino group are used to occupy the S1 and S2' pockets, respectively, enhancing both potency and selectivity against other proteases like DPP8 and DPP9. [2]

Emerging Applications in Oncology

The versatility of the 3-aminopiperidine scaffold extends beyond metabolic diseases into oncology, where it has been successfully incorporated into inhibitors of DNA repair and cell signaling pathways.

Targeting DNA Repair: PARP Inhibition

A prominent example is Niraparib, an FDA-approved drug for ovarian and other cancers that features a 3-aminopiperidine moiety. [4][5]Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. [6]

- Mechanism of Action: PARP enzymes are critical for repairing single-strand DNA breaks (SSBs). [7]In cancer cells with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs that convert to lethal double-strand breaks during replication. [8]This concept, known as synthetic lethality, allows PARP inhibitors to selectively kill cancer cells while sparing normal cells with functional HR pathways. [7][8]Niraparib has demonstrated potent inhibition with IC₅₀ values of 3.8 nM and 2.1 nM for PARP1 and PARP2, respectively. [6]

Modulating Cell Signaling: Kinase Inhibition

While not a saturated piperidinone, the closely related aromatic bioisostere, 3-aminopyridin-2-one, has been identified as a valuable fragment for developing potent kinase inhibitors. [9]Medicinal chemists frequently use such scaffolds interchangeably to optimize properties. This scaffold has been shown to form multiple hydrogen bonds with the hinge region of the kinase ATP-binding site. [10]

- Targets: A library based on this scaffold identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are attractive targets for cancer

therapy. [10] Further optimization led to the discovery of potent inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a target for autoimmune diseases, with a lead compound showing a K_i of 7 nM. [9]

Potential in Other Therapeutic Areas

Antimicrobial Activity

The scaffold has also been explored for antibacterial applications. Quinolone and naphthyridone derivatives featuring a 7-[3-alkoxyimino-4-(methyl)aminopiperidin-1-yl] substituent have demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). [11] Certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as <0.008–0.5 μ g/mL. [11] Additionally, 3,5-diamino-piperidine derivatives have been designed as aminoglycoside mimetics that inhibit bacterial translation. [12]

Neurological Applications

Exploratory research has identified novel 3-aminopiperidin-2-one derivatives as potent, orally bioavailable antagonists of the calcitonin gene-related peptide (CGRP) receptor. [13] CGRP receptor antagonists are a validated class of drugs for the treatment of migraine, suggesting a potential role for this scaffold in neurological disorders.

Experimental Protocols for Activity Assessment

Trustworthy evaluation of scaffold activity requires robust, self-validating experimental systems. Below is a standard protocol for assessing DPP-4 inhibition, a primary activity of this scaffold class.

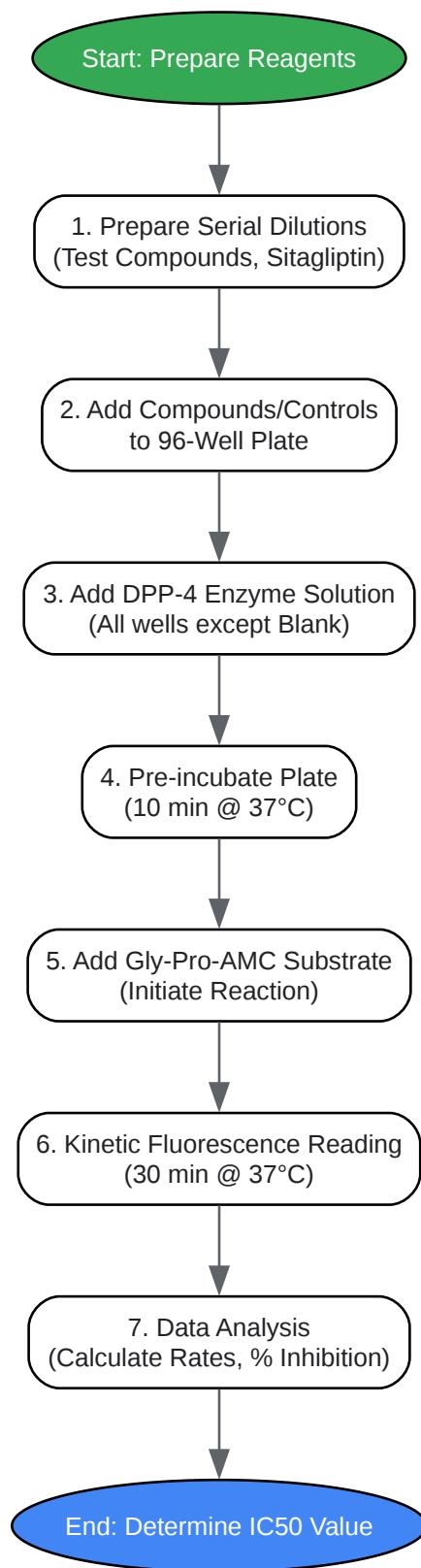
In Vitro Fluorometric DPP-4 Inhibition Assay

This assay quantifies an inhibitor's ability to block the enzymatic activity of DPP-4 using a fluorogenic substrate.

- Principle: Recombinant human DPP-4 cleaves the non-fluorescent substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is proportional to DPP-4 activity. An effective inhibitor will reduce this rate. [5][13]

- Materials:
 - Recombinant Human DPP-4 Enzyme
 - DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) [5] * DPP-4 Substrate: H-Gly-Pro-AMC
 - Test Compounds (3-aminopiperidinone derivatives) dissolved in DMSO
 - Positive Control Inhibitor: Sitagliptin [13] * 96-well black microplates
 - Fluorescence plate reader ($\lambda_{\text{ex}} = 360 \text{ nm} / \lambda_{\text{em}} = 460 \text{ nm}$) [13] * 37°C Incubator
- Step-by-Step Methodology:
 - Compound Preparation: Prepare serial dilutions of test compounds and the sitagliptin positive control in assay buffer. Ensure the final DMSO concentration in the well is $\leq 1\%$.
 - Assay Plate Setup: To appropriate wells of a 96-well plate, add 25 μL of:
 - Assay Buffer (for Enzyme Control / 100% activity)
 - Test Compound dilutions
 - Sitagliptin dilutions (for positive control)
 - Assay Buffer (for Blank / no enzyme control)
 - Enzyme Addition: Add 50 μL of DPP-4 enzyme solution (pre-diluted in cold assay buffer) to all wells except the Blank wells. Add 50 μL of assay buffer to the Blank wells.
 - Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. [5] 5. Reaction Initiation: Add 25 μL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction.
 - Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes. [5] 7. Data Analysis:

- Subtract the fluorescence reading of the Blank wells from all other wells.
- Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve ($\Delta\text{FLU}/\text{min}$).
- Calculate the percent inhibition for each test compound concentration using the formula:
$$\% \text{ Inhibition} = 100 * (1 - (V_{\text{inhibitor}} / V_{\text{enzyme_control}}))$$
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Summary of Biological Activities

The following table summarizes the quantitative activity of representative compounds featuring the 3-aminopiperidine or related scaffolds against various biological targets.

Scaffold Class	Representative Compound	Target	Activity Type	Value	Reference
3-Aminopiperidine	Sitagliptin	DPP-4	IC50	~20 nM	[11]
3-Aminopiperidine	Niraparib	PARP1	IC50	3.8 nM	[6]
3-Aminopiperidine	Niraparib	PARP2	IC50	2.1 nM	[6]
3-Aminopyridin-2-one	Compound 7v	Itk	Ki	7 nM	[9]
3-Aminopiperidine	Quinolone Derivative 19a2	Bacterial Strains (MRSA)	MIC	<0.008-0.5 µg/mL	[11]

Conclusion and Future Outlook

The 3-aminopiperidinone scaffold and its close analogs have unequivocally demonstrated their value as "privileged" structures in modern drug discovery. Their success is anchored by the landmark development of DPP-4 inhibitors for diabetes and has been powerfully extended into oncology with the PARP inhibitor Niraparib. The scaffold's ability to potently and selectively interact with diverse targets—from proteases and DNA repair enzymes to kinases and bacterial components—highlights its remarkable versatility. Future research will likely focus on leveraging the scaffold's favorable physicochemical properties to tackle more challenging targets, including those in the central nervous system and in combating multidrug-resistant

pathogens. As synthetic methodologies evolve, we can anticipate the emergence of new generations of 3-aminopiperidinone-based therapeutics with enhanced potency, selectivity, and safety profiles.

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